Isopropenyl chloroformate
Description
Contextualization within Chloroformate Chemistry
To fully appreciate the utility of isopropenyl chloroformate, it is essential to understand its position within the broader class of chloroformate esters.
Chloroformate esters, with the general formula ROC(O)Cl, are formally esters of chloroformic acid. wikipedia.org Most are volatile liquids that are sensitive to moisture, degrading in moist air. wikipedia.org They are widely used as reagents in organic chemistry. wikipedia.org For instance, they are employed to introduce protecting groups for amines, such as the Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, which are crucial in peptide synthesis. wikipedia.org Chloroformates are also utilized as derivatizing agents in chromatography to convert polar compounds into more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry. wikipedia.org
The reactivity of chloroformates is similar to that of acyl chlorides, and they readily undergo reactions with nucleophiles. wikipedia.org Common reactions include:
Reaction with amines to form carbamates. wikipedia.org
Reaction with alcohols to form carbonate esters. wikipedia.org
Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
The reactivity of chloroformate esters is significantly influenced by the nature of the "R" group attached to the oxygen atom. This can be broadly categorized into alkyl, aryl, and, in the case of this compound, alkenyl groups.
The stability and reactivity of chloroformates vary depending on the substituent. Aryl chloroformates are generally more stable than primary alkyl chloroformates, which are in turn more stable than secondary alkyl chloroformates. nih.gov Lower molecular weight alkyl chloroformates, such as methyl and ethyl chloroformate, tend to hydrolyze more rapidly in water compared to higher molecular weight and aromatic chloroformates. nih.gov
The solvolysis of this compound has been shown to proceed predominantly through a bimolecular addition-elimination mechanism in most solvents. nih.gov However, in highly ionizing solvents like 97% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a significant contribution from a unimolecular S_N1 mechanism is observed. nih.gov This contrasts with isopropyl chloroformate, which is suggested to undergo a fragmentation-ionization mechanism in solvents of low nucleophilicity and high ionizing power. nih.gov Phenyl chloroformate, on the other hand, consistently reacts via a bimolecular addition-elimination mechanism across a wide range of solvents. mdpi.commdpi.com
The electronic and steric properties of the group attached to the chloroformate functionality play a crucial role in determining its reactivity. The electron-withdrawing nature of the isopropenyl group enhances the electrophilicity of the carbonyl carbon in this compound, making it highly reactive towards nucleophiles.
In aryl chloroformates, the resonance donation from the phenoxy group stabilizes the initial state, making them less reactive than might be expected based solely on inductive effects. rsc.org This initial-state stabilization leads to slower reaction rates compared to other acyl chlorides. nih.govrsc.org The reactivity of substituted phenyl chloroformates is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org
For alkyl chloroformates, the stability follows the order: primary > secondary > tertiary. nih.gov This trend is related to the stability of the potential carbocation that could be formed during an ionization pathway. For instance, methyl chloroformate, which would form a high-energy methyl cation, reacts via a bimolecular mechanism. mdpi.com
The table below summarizes the general reactivity trends and influencing factors for different classes of chloroformates.
| Chloroformate Type | General Reactivity Trend | Key Influencing Factors |
| Alkyl Chloroformates | Primary > Secondary > Tertiary (in terms of stability) | Inductive effects of the alkyl group, stability of the potential carbocation. nih.govmdpi.com |
| Aryl Chloroformates | Generally less reactive than alkyl chloroformates. | Resonance stabilization from the aryl group, electronic effects of ring substituents. rsc.org |
| This compound | Highly reactive. | Electron-withdrawing nature of the isopropenyl group enhancing carbonyl electrophilicity. |
Comparative Analysis with Alkyl and Aryl Chloroformates
Historical Perspectives and Early Research Endeavors
The synthesis of chloroformates is typically achieved through the reaction of an alcohol or phenol (B47542) with phosgene (B1210022). nih.gov This method, particularly for low molecular weight alkyl chloroformates, involves reacting the anhydrous alcohol with an excess of phosgene at low temperatures. nih.govnih.gov
Early research into chloroformates focused on their synthesis and general reactivity. A significant body of work has been dedicated to understanding their reaction mechanisms, particularly their solvolysis in various solvent systems. nih.govmdpi.com The development of chloroformates as reagents for organic synthesis, such as in the formation of mixed anhydrides for peptide synthesis, has also been a key area of investigation. researchgate.net For example, isopropyl chloroformate was found to be a superior reagent for generating mixed anhydrides in peptide synthesis, leading to less racemization compared to ethyl and isobutyl chloroformates. researchgate.net
The use of chloroformates as derivatizing agents for gas chromatography has also been a subject of study, allowing for the analysis of a wide range of metabolites. nih.gov
Significance and Research Gaps
This compound and other chloroformates are significant reagents in organic synthesis, particularly for the creation of carbamates and carbonates, which are integral to the pharmaceutical and agrochemical industries. ontosight.aichemicalland21.com They are also used in the synthesis of polymers and as intermediates in the production of fine chemicals. ontosight.ai
Despite their utility, there are research gaps that warrant further investigation. While the solvolysis of several chloroformates has been studied in detail, a comprehensive comparative study across a wider range of structurally diverse chloroformates under identical conditions could provide deeper insights into the subtle interplay of steric and electronic effects. Furthermore, the development of more environmentally benign alternatives to chloroformates, which are often moisture-sensitive and can produce toxic byproducts, is an ongoing area of interest. organic-chemistry.org The exploration of novel applications for specific chloroformates like this compound in areas such as bioconjugation and materials science also presents opportunities for future research. ontosight.ai
Contribution to Advanced Organic Synthesis
The utility of this compound in advanced organic synthesis is multifaceted, stemming from its high reactivity and its ability to act as a precursor for specific functional groups. paushak.com Its most prominent application is in peptide synthesis, where the protection of amine groups is a critical step to ensure selective bond formation. ontosight.ai
This compound serves as a key reagent for introducing the isopropenoxycarbonyl (Ipoc) protecting group onto amino acids and peptides. nih.gov Protecting groups are essential in multi-step organic synthesis to prevent specific functional groups from reacting under certain conditions. wikipedia.org The choice of protecting group is crucial, and reagents are often selected based on the ease of introduction, stability under various reaction conditions, and, importantly, the ease and selectivity of removal.
A significant advantage of using this compound in peptide synthesis is its demonstrated ability to reduce the extent of racemization during the coupling of amino acids. Research has shown that mixed anhydrides of N-protected amino acids prepared with isopropyl chloroformate lead to significantly less racemization compared to those prepared with other common reagents like ethyl chloroformate and isobutyl chloroformate. researchgate.net This superior performance in maintaining stereochemical integrity is a critical factor in the synthesis of biologically active peptides, where chirality dictates function.
Table 1: Comparative Racemization in Mixed Anhydride (B1165640) Peptide Coupling This table illustrates the reduced racemization observed when using isopropyl chloroformate compared to other chloroformate esters for the coupling of N-benzyloxycarbonylglycylamino acids.
| Chloroformate Reagent | Relative Degree of Racemization |
| Ethyl Chloroformate | High |
| Isobutyl Chloroformate | High |
| Isopropyl Chloroformate | Low (3-4 times less than Ethyl/Isobutyl) |
Data sourced from studies on mixed anhydride generation in peptide synthesis. researchgate.net
Beyond peptide chemistry, this compound is a valuable reagent for synthesizing a range of carbamates and urethanes, which are pivotal structural motifs in many pharmaceuticals and agrochemicals. ontosight.ai The reaction of IPCF with nucleophiles such as amines and alcohols provides a direct route to these important classes of compounds. ontosight.ai
Emerging Research Trajectories
Contemporary research on this compound is focused on a deeper understanding of its reaction mechanisms and expanding its utility in novel synthetic applications. A significant research trajectory involves the detailed kinetic analysis of its solvolysis—the reaction of the compound with the solvent. nih.gov
These studies employ tools such as the extended Grunwald-Winstein equation to elucidate the reaction mechanism under a wide variety of solvent conditions. nih.gov Research has revealed that the solvolysis of this compound predominantly proceeds through a bimolecular addition-elimination pathway. However, in highly ionizing and poorly nucleophilic solvents, such as aqueous mixtures of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a competing unimolecular (SN1-type) ionization mechanism becomes significant. nih.gov This detailed mechanistic understanding allows chemists to select optimal conditions to favor desired reaction pathways and minimize side products.
Table 2: Solvolysis Mechanism of this compound in Different Solvent Systems This table summarizes the proposed reaction mechanisms for the solvolysis of this compound based on kinetic studies in various solvents.
| Solvent Type | Key Solvents | Dominant Reaction Mechanism |
| Most Solvents | Aqueous alcohols, ethanol (B145695), methanol (B129727) | Addition-Elimination (Bimolecular) |
| Highly Ionizing, Low Nucleophilicity | 97-70% HFIP, 97% TFE | Addition-Elimination with significant SN1 contribution |
Data derived from the detailed analysis of this compound solvolysis. nih.gov
Another emerging area is the development of safer and more efficient methods for the synthesis of this compound itself. Traditional methods often involve highly toxic and difficult-to-handle reagents like phosgene. ontosight.ai Newer patented methods are exploring the use of phosgene surrogates like triphosgene (B27547) in controlled reaction setups, which improves safety and scalability. patsnap.com This focus on process chemistry is crucial for making this valuable reagent more accessible for both academic research and industrial-scale synthesis. paushak.com Future research is likely to continue exploring the application of IPCF in the stereoselective synthesis of complex natural products and novel pharmaceutical agents, leveraging the unique reactivity and selectivity it offers.
Structure
3D Structure
Properties
IUPAC Name |
prop-1-en-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMGCGVWJMRTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206637 | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
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Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57933-83-2 | |
| Record name | 1-Methylethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57933-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropenyl chloroformate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057933832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenyl chloroformate | |
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| Record name | Isopropenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPENYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH4WS74VHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Isopropenyl Chloroformate
Phosgene-Based Approaches
The reaction of isopropenyl alcohol with phosgene (B1210022) is a primary method for the synthesis of this compound. ontosight.aiontosight.ai This process, however, requires careful management due to the high toxicity of phosgene. ontosight.ai The general chemical equation for this reaction is:
COCl₂ + CH₂=C(CH₃)OH → CH₂=C(CH₃)OCOCl + HCl
A similar process is used for the synthesis of isopropyl chloroformate, where isopropanol (B130326) is reacted with phosgene. patsnap.com
The synthesis of chloroformates from an alcohol and phosgene is often conducted in a liquid medium. google.com To control the reaction, which can be accompanied by the formation of undesired carbonates and chlorides, specific temperature control is necessary. google.com One method involves vaporizing the phosgene to absorb the heat of the reaction. google.com
In a continuous flow process for producing chloroformates, the alcohol is atomized into the reactor. google.com This method allows the reaction to occur largely in the fog phase, with the vapor pressure of the phosgene aiding in the atomization. google.com This technique helps to create isothermal conditions within the reaction zone. google.com For the synthesis of isopropyl chloroformate, a yield of 90% based on the alcohol and 96% based on phosgene was achieved with a reaction temperature of 60°C and a throughput time of 16 seconds. google.com
Optimization of yield can also involve the pre-activation of carboxylates with N-hydroxysuccinimide (NHS) to form active esters. The use of Hünig's base (diisopropylethylamine or DIPEA) as a proton scavenger can minimize side reactions mediated by hydrogen chloride. In situ Fourier Transform Infrared (FTIR) spectroscopy can be used for kinetic monitoring to track the progress of the acylation and identify optimal quenching points.
For the synthesis of isopropyl chloroformate, a specific method involves the following steps:
Solid phosgene is dissolved in dichloromethane (B109758) and cooled to a temperature between -3°C and -1°C. patsnap.com
Dimethylformamide is added to the solution while maintaining the low temperature, and the mixture is stirred for 20-30 minutes to create a phosgene solution. patsnap.com
Isopropanol is mixed with dichloromethane. patsnap.com
The phosgene solution is added to a reaction kettle, and the isopropanol mixture is added dropwise while stirring vigorously. patsnap.com
Table 1: Reaction Parameters for Isopropyl Chloroformate Synthesis
| Parameter | Value |
| Reactants | Isopropanol, Phosgene |
| Solvent | Dichloromethane |
| Initiator | Dimethylformamide |
| Temperature | -3°C to -1°C |
| Reaction Time (Stirring) | 20-30 minutes |
This interactive table summarizes the key reaction conditions for the synthesis of isopropyl chloroformate as described in the provided text. patsnap.com
In the synthesis of chloroformates, pyridine (B92270) is sometimes used as a catalyst and an acid scavenger. tandfonline.com For the preparation of phenyl chloroformate using bis(trichloromethyl)carbonate (BTC), a phosgene surrogate, sodium hydroxide (B78521) has been found to be a better catalyst than pyridine. researchgate.net
The activation of N-protected amino acids with this compound can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) for the esterification of primary, secondary, and tertiary alcohols. researchgate.net
Phosgene Surrogate Strategies
Given the hazardous nature of phosgene, alternative reagents that can act as a source of the carbonyl chloride moiety have been developed. escholarship.org These are often nonvolatile solids that generate phosgene in situ. escholarship.org One of the most common phosgene surrogates is triphosgene (B27547), or bis(trichloromethyl) carbonate. researchgate.net Triphosgene is a stable, crystalline solid that can be handled more safely than gaseous phosgene. researchgate.net
Photocatalysis represents an emerging strategy in organic synthesis, offering facile access to reactive intermediates. beilstein-journals.org In the context of reactions involving chloroformates, photocatalysis can be used to generate radical species. For instance, the combination of a diarylketone photocatalyst and a nickel catalyst has been shown to be an effective system for the C(sp³)–H arylation and alkylation of alkanes with organic bromides. nih.gov The proposed mechanism involves the oxidative addition of a Ni(0) complex to the chloroformate to generate a Ni(II) species. nih.gov Concurrently, a photoexcited iridium(III) complex can undergo single electron transfer (SET) with the Ni(II) complex to produce a Ni(III) species, which then proceeds to react further. nih.gov
Phosgene is a highly reactive C1 building block used in the synthesis of a variety of compounds including chloroformates. kobe-u.ac.jp Due to its toxicity, there is significant interest in developing safer alternatives. kobe-u.ac.jp Chloroform (B151607) itself has been explored as a potential C1 source for the on-demand synthesis of chloroformates through a photo-initiated process. kobe-u.ac.jp
Triphosgene is a widely used solid C1 building block that serves as a phosgene equivalent. researchgate.net It is particularly effective for preparing N-carboxyanhydrides (NCAs) of amino acids. researchgate.net
Advanced Applications in Organic Synthesis
This compound (IPC) is a versatile reagent in organic synthesis, primarily utilized for introducing the isopropenoxycarbonyl group into various molecules. ontosight.ai Its reactivity makes it a valuable tool in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai
This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals. lookchem.com It is frequently used to create chloroformate esters, which are instrumental in the derivatization of highly polar compounds. A significant application is its use in installing protecting groups for amino acids and peptides during synthesis. nih.govresearchgate.net This protection strategy allows for selective reactions at other sites of the molecule. The reactivity of IPC with amine and alcohol functional groups allows for the formation of stable carbamate (B1207046) and carbonate derivatives, which are crucial for subsequent chemical transformations in the development of therapeutic agents.
For instance, this compound is employed in the synthesis of carbamates, which are integral components of many pharmaceutical compounds. ontosight.aiontosight.ai The reaction of IPC with an amine group on a pharmaceutical intermediate introduces the isopropenoxycarbonyl moiety, which can alter the compound's biological activity or serve as a precursor for further functionalization. An example includes the synthesis of carbamates of cefpodoxime (B17579) proxetil, an antibiotic, where isopropyl chloroformate (a related compound) is reacted with the parent molecule. asianpubs.org While the example uses the isopropyl variant, the reactivity principle is analogous for this compound.
Table 1: Examples of this compound in Pharmaceutical Synthesis
| Precursor/Reactant | Reagent | Product Type | Application/Significance | Reference |
| Aniline (B41778) | Isopropyl Chloroformate | Isopropyl acetyl(phenyl)carbamate | Intermediate for diazo compounds | nih.gov |
| Cefpodoxime Proxetil | Isopropyl Chloroformate | Carbamate of Cefpodoxime Proxetil | Formation of a potential impurity in an antibiotic | asianpubs.org |
| L-valine | Isopropyl Chloroformate | N-isopropoxycarbonyl-L-valine | Intermediate for the fungicide Benthiavalicarb-isopropyl (B606019) | google.com |
| Amines | This compound | Carbamates | General synthesis of compounds with therapeutic potential | ontosight.ai |
| Amino Acids/Peptides | This compound | Protected Amino Acids/Peptides | Protection of amino groups during peptide synthesis | nih.govresearchgate.net |
Note: Some examples utilize the closely related isopropyl chloroformate, illustrating the general reactivity pattern of chloroformates in pharmaceutical synthesis.
The utility of this compound extends to the agrochemical industry, where it functions as a building block for complex molecules with pesticidal or herbicidal properties. ontosight.ai Chloroformate esters have been used in herbicide, fungicide, and insecticide formulations since the 1940s. mdpi.comresearchgate.net The reaction of this compound with appropriate nucleophiles allows for the synthesis of various carbamates, which are a well-known class of pesticides. ontosight.aiontosight.ai
A prominent example is the synthesis of Chlorpropham, a herbicide and plant growth regulator, which can be produced through the reaction of 3-chloroaniline (B41212) with isopropyl chloroformate. chemicalbook.com This reaction forms a carbamate linkage essential for its biological activity. chemicalbook.com Similarly, this compound can be used to synthesize other carbamate-based agrochemicals. The synthesis of the fungicide benthiavalicarb-isopropyl involves reacting L-valine with isopropyl chloroformate to produce N-isopropoxycarbonyl-L-valine, a key intermediate. google.com These examples highlight the role of chloroformates in constructing the core structures of commercially important agricultural products. nih.govresearchgate.net
Table 2: Application of Chloroformates in Agrochemical Synthesis
| Agrochemical Class | Precursor Reactants | Chloroformate Reagent | Resulting Product/Intermediate | Reference |
| Herbicide | 3-Chloroaniline | Isopropyl Chloroformate | Chlorpropham | chemicalbook.com |
| Fungicide | L-valine | Isopropyl Chloroformate | N-isopropoxycarbonyl-L-valine | google.com |
| General Pesticides | Various amines | Isopropenyl/Isopropyl Chloroformate | Carbamate intermediates | ontosight.aiontosight.aigithub.com |
A primary application of this compound in organic synthesis is the formation of carbamates and isocyanates. ontosight.aiontosight.ai Carbamates are readily synthesized through the reaction of this compound with primary or secondary amines. ontosight.ai This reaction is a fundamental transformation used in the production of pharmaceuticals and agrochemicals. nih.govresearchgate.net The process typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of the carbamate.
The synthesis can be carried out under various conditions. For example, isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate was synthesized by reacting 3-ethyl-4-ethoxy-5-chloroaniline with isopropyl chloroformate in toluene (B28343) with diethylaniline as a base. prepchem.com Similarly, the reaction of aniline with isopropyl chloroformate in the presence of triethylamine (B128534) yields isopropyl acetyl(phenyl)carbamate. nih.gov
Isocyanates are also accessible using chloroformates. While direct conversion from this compound is less commonly detailed, related methodologies show that aryl isocyanates can be generated from carbamic acids derived from arylamines and CO2, which can then be trapped by alcohols to form carbamates. organic-chemistry.org Isopropyl chloroformate is also noted as an important intermediate for the preparation of isocyanates. github.com
Table 3: Synthesis of Carbamates using Chloroformates
| Amine Reactant | Chloroformate Reagent | Base/Solvent | Product | Reference |
| 3-Ethyl-4-ethoxy-5-chloroaniline | Isopropyl Chloroformate | Diethylaniline / Toluene | Isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate | prepchem.com |
| Aniline | Isopropyl Chloroformate | Triethylamine / Ethyl Acetate | Isopropyl acetyl(phenyl)carbamate | nih.gov |
| Aniline | Isopropyl Chloroformate | Sodium Hydroxide / Water | Isopropyl N-phenyl carbamate | google.com |
This compound is a valuable reagent for the synthesis of organic carbonates. These reactions occur when this compound reacts with an alcohol or a phenol (B47542), where the hydroxyl group acts as the nucleophile. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the chloroformate, displacing the chloride leaving group to form a new carbonate ester. byu.edu
A specific example is the synthesis of isopropenyl isopropyl carbonate. This is achieved by the slow addition of this compound to a precooled mixture of 2-propanol (isopropanol) and triethylamine. rsc.org The triethylamine acts as a base to neutralize the hydrogen chloride byproduct formed during the reaction. rsc.org This method provides a direct route to unsymmetrical carbonates containing the isopropenyl group. The synthesis of various carbonates from chloroformates is a general and efficient method, often facilitated by bases like triethylamine or 4-dimethylaminopyridine (DMAP). rsc.orgrbattalcollege.org
Table 4: Synthesis of Carbonates from this compound
| Alcohol Reactant | Reagent | Conditions | Product | Reference |
| 2-Propanol | This compound | Triethylamine, cooled | Isopropenyl isopropyl carbonate | rsc.org |
| Isopropoxy ethanol (B145695) | This compound | Triethylamine, cooled | Isopropenyl(ethoxy) isopropyl carbonate | rsc.org |
| General Alcohols | This compound | Base (e.g., Triethylamine) | Isopropenyl alkyl/aryl carbonates |
In modern organic synthesis, chloroformates, including this compound, are gaining attention as effective surrogates for highly toxic and gaseous carbon monoxide (CO) in carbonylation reactions. rsc.org These reactions are typically catalyzed by transition metals and are used to introduce a carbonyl group into an organic molecule, forming ketones, esters, and amides.
Nickel-catalyzed carbonylation reactions employing chloroformates as a CO source represent a significant advancement in synthetic methodology. rsc.org In these reactions, the chloroformate decomposes under the catalytic conditions to release the carbonyl group for insertion. For example, nickel-catalyzed cross-electrophile coupling reactions have been developed that utilize chloroformates to synthesize ketones from alkyl halides and aryl iodides. rsc.org
One such protocol involves a three-component cross-electrophilic coupling of glycosyl chlorides and aryl iodides with a chloroformate, such as isobutyl chloroformate, serving as the carbonyl source. rsc.org The reaction proceeds under mild conditions using a nickel catalyst (NiBr2·diglyme), a ligand (4,4'-di-tert-butylbipyridine), and a reductant (manganese). rsc.org While this specific example uses isobutyl chloroformate, the principle is applicable to this compound. The reaction mechanism generally involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by insertion of the carbonyl group from the chloroformate and subsequent reductive elimination to afford the ketone product. rsc.org This strategy avoids the direct handling of CO gas, enhancing the safety and practicality of carbonylation chemistry. rsc.org
Carbonylation Reactions Utilizing this compound
Cobalt-Catalyzed Carbonylation
This compound can theoretically serve as a carbon monoxide (CO) surrogate in cobalt-catalyzed carbonylation reactions. In this type of reaction, a cobalt catalyst facilitates the decomposition of the chloroformate, which then provides a carbonyl group for the formation of various organic compounds. A notable application of this methodology is in the synthesis of symmetrical diaryl ketones from arylzinc reagents.
Research into cobalt-catalyzed carbonylations using various chloroformates as CO sources has shown a clear structure-reactivity relationship. For instance, in the synthesis of symmetrical diaryl ketones, linear alkyl chloroformates such as methyl, n-propyl, and n-butyl chloroformate have demonstrated high reactivity. Conversely, chloroformates with bulkier substituents, including benzyl, isobutyl, and isopropyl groups, have exhibited reduced efficiency, which is attributed to steric hindrance. rsc.org While direct studies on this compound in this specific cobalt-catalyzed context are not extensively documented, the established trend suggests its reactivity would be influenced by the steric profile of the isopropenyl group.
Table 1: Reactivity of Various Chloroformates in Cobalt-Catalyzed Carbonylation
| Chloroformate | Substituent Type | Observed Reactivity |
| Methyl Chloroformate | Linear Alkyl | High |
| n-Propyl Chloroformate | Linear Alkyl | High |
| n-Butyl Chloroformate | Linear Alkyl | High |
| Benzyl Chloroformate | Bulky | Diminished |
| Isobutyl Chloroformate | Bulky | Diminished |
| Isopropyl Chloroformate | Bulky | Diminished |
This table illustrates the general trend of reactivity based on the steric bulk of the chloroformate's substituent in cobalt-catalyzed carbonylation reactions for the synthesis of symmetrical diaryl ketones.
Introduction of Protecting Groups in Peptide Synthesis
Chloroformates are crucial reagents in peptide synthesis, where they are used to introduce protecting groups for the amine terminus of amino acids. researchgate.net This protection is a critical step to prevent unwanted side reactions during the formation of peptide bonds. The protecting group is typically introduced by reacting the amino acid with the appropriate chloroformate.
In the context of peptide synthesis, various chloroformates are employed, and their selection can influence the efficiency of the process. For example, isobutyl chloroformate (IBCF) is a commonly used reagent for activating Fmoc-amino acids in continuous-flow peptide synthesizers. rsc.org Preliminary comparative studies have indicated that isopropyl chloroformate performs comparably to IBCF. rsc.org
This compound is also recognized as a significant reagent in this field. researchgate.net The introduction of a carbon-carbon double bond in this compound, as compared to isopropyl chloroformate, alters its chemical properties and reactivity. researchgate.net This modification makes it a subject of interest in studies analyzing solvolytic reactions and reaction mechanisms, which are fundamental to understanding its behavior in peptide synthesis. researchgate.net The choice of chloroformate, including this compound, is a key consideration in the design of efficient and selective peptide synthesis strategies.
Table 2: Chloroformates Used in Peptide Synthesis
| Chloroformate | Common Abbreviation | Application Note |
| Isobutyl Chloroformate | IBCF | Used as an activating agent for Fmoc-amino acids in continuous-flow synthesis. rsc.org |
| Isopropyl Chloroformate | Performance reported to be comparable to IBCF in preliminary studies. rsc.org | |
| This compound | Recognized as an important protecting group reagent in peptide synthesis. researchgate.net | |
| Benzyl Chloroformate | Z-Cl or Cbz-Cl | Used to introduce the widely applied Z (or Cbz) protecting group. |
This table provides an overview of selected chloroformates and their roles in peptide synthesis.
Iii. Reaction Mechanisms and Kinetics in Solution Chemistry
Solvolysis Mechanisms of Isopropenyl Chloroformate
Competing Reaction Pathways
Unimolecular Ionization (SN1) Pathways and Acylium Ion Formation
In most solvents, this compound reacts via a dominant bimolecular addition-elimination mechanism. nih.gov However, in highly ionizing and weakly nucleophilic solvent mixtures, such as those containing high concentrations of 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a unimolecular SN1-type ionization process becomes a significant contributing pathway. nih.govpsu.edunih.gov This shift is attributed to the ability of these solvents to stabilize the formation of a resonance-stabilized, sp-hybridized acylium ion intermediate. nih.govpsu.eduresearchgate.net
The contribution of the SN1 pathway has been quantified in several aqueous fluoroalcohol mixtures, demonstrating the profound effect of the solvent's ionizing power on the reaction mechanism. researchgate.netnih.gov For instance, in 97% HFIP, it is estimated that 97% of the reaction proceeds through the unimolecular ionization process. researchgate.netnih.gov This percentage decreases as the ionizing power of the solvent mixture lessens. researchgate.netnih.gov The proposal of this superimposed SN1 mechanism is supported by detailed analyses using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with solvent nucleophilicity and ionizing power. psu.edunih.gov
Table 1: Estimated Contribution of the Unimolecular (SN1) Pathway for this compound Solvolysis in Highly Ionizing Solvents
| Solvent Mixture | SN1 Contribution (%) | Reference |
|---|---|---|
| 97% HFIP-H₂O | 97 | researchgate.netnih.gov |
| 90% HFIP-H₂O | 70 | researchgate.netnih.gov |
| 70% HFIP-H₂O | 64 | researchgate.netnih.gov |
Fragmentation-Ionization Mechanism and CO₂ Loss
In addition to the formation of an acylium ion, a solvolysis-decomposition mechanism involving the loss of carbon dioxide (CO₂) has been considered, particularly in highly ionizing solvents. researchgate.net This pathway is analogous to the fragmentation-ionization mechanism observed for the related isopropyl chloroformate under similar conditions. mdpi.comsemanticscholar.orgdntb.gov.ua For this compound, this mechanism is rationalized as a dominant pathway in the more ionizing fluoroalcohol solvents. researchgate.netresearchgate.net This process involves a rate-determining ionization that is accompanied by the fragmentation and loss of the CO₂ molecule. semanticscholar.orgresearchgate.net
General-Base Catalysis in Solvolysis
There is substantial evidence indicating that the solvolysis of this compound involves general-base catalysis, a feature it shares with other chloroformate esters. koreascience.kriaea.org This mechanism is particularly relevant in the context of the bimolecular addition-elimination pathway. nih.govkoreascience.kr It is proposed that a second molecule of the solvent (e.g., methanol (B129727) or water) acts as a general base, assisting in the deprotonation of the nucleophilic solvent molecule as it attacks the carbonyl carbon. nih.govresearchgate.net This catalytic role of the solvent is supported by kinetic solvent isotope effect studies. nih.govkoreascience.krresearchgate.net The combination of a rate-limiting addition step with general-base catalysis provides a comprehensive model for the reaction in more nucleophilic solvents. nih.govresearchgate.net
Kinetic Isotope Effects (KSIE) in Mechanistic Investigations
Kinetic Isotope Effect (KSIE) studies are a powerful tool for probing reaction mechanisms, and they have been instrumental in understanding the solvolysis of this compound.
Methanolysis and Hydrolysis Studies
The KSIE for the methanolysis of this compound, determined by comparing the rate in methanol (kMeOH) to that in deuterated methanol (kMeOD), provides strong evidence for the proposed reaction pathways. koreascience.kr The reported kMeOH/kMeOD values of 2.19 and 2.33 are considered relatively large. nih.govkoreascience.krresearchgate.net Such values are consistent with a bimolecular mechanism where a molecule of methanol acts as a general base to facilitate the attack of another methanol molecule on the carbonyl carbon. nih.govkoreascience.kr These findings support the postulation of a general-base catalyzed addition-elimination mechanism for the solvolysis in methanol. koreascience.kr KSIE data have also been gathered for hydrolysis in water. nih.gov
Table 2: Kinetic Solvent Isotope Effects (KSIE) for the Methanolysis of this compound
| KSIE Value (kMeOH/kMeOD) | Reference |
|---|---|
| 2.19 | nih.govkoreascience.krresearchgate.net |
Influence of Solvent Composition on Reaction Pathways
The composition of the solvent medium has a defining influence on both the rate and the mechanism of this compound solvolysis.
Aqueous Alcohol Mixtures
In aqueous alcohol mixtures, such as methanol-water and ethanol-water, the solvolysis rates of this compound exhibit interesting behavior. researchgate.net Studies have shown that the reaction rate does not increase monotonically with the water content but instead reaches a maximum at specific solvent compositions, notably in 30% (v/v) methanol-water and 20% (v/v) ethanol-water. researchgate.net
Table 3: Specific Rates of Solvolysis (k) of this compound in Various Aqueous Mixtures at 35.0 °C
| Solvent | 10⁵ k (s⁻¹) | Reference |
|---|---|---|
| 100% EtOH | 1.58 | researchgate.net |
| 90% EtOH | 2.45 | researchgate.net |
| 80% EtOH | 4.79 | researchgate.net |
| 70% EtOH | 4.37 | researchgate.net |
| 60% EtOH | 4.79 | researchgate.net |
| 50% EtOH | 7.24 | researchgate.net |
| 100% MeOH | 4.79 | researchgate.net |
| 90% MeOH | 9.55 | researchgate.net |
| 80% MeOH | 14.1 | researchgate.net |
| 70% MeOH | 22.9 | researchgate.net |
| 90% Acetone (B3395972) | 0.282 | researchgate.net |
| 80% Acetone | 0.525 | researchgate.net |
Fluoroalcohol-Containing Solvents (HFIP, TFE)
The solvolysis of this compound displays a notable shift in mechanism when moving to highly ionizing and poorly nucleophilic fluoroalcohol-containing solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE). nih.govresearchgate.net While in most common solvents, the reaction proceeds via a dominant bimolecular addition-elimination pathway, studies have shown that in aqueous mixtures of HFIP (from 97% to 70% HFIP) and in 97% TFE, a unimolecular SN1-type ionization mechanism is superimposed on the bimolecular route. nih.goveurjchem.comresearchgate.net
This mechanistic duality is elucidated through the application of the extended Grunwald-Winstein equation. nih.gov For the majority of solvents, the analysis yields sensitivity values of l (to solvent nucleophilicity) around 1.54 and m (to solvent ionizing power) around 0.54. nih.gov These values are very similar to those for phenyl chloroformate, which is a standard model for the bimolecular addition-elimination mechanism. nih.gov However, the data points for highly fluorinated solvents like 97% HFIP deviate significantly from the correlation line established by other solvents, indicating a mechanistic shift. nih.govresearchgate.net
The specific rates of solvolysis for this compound in various fluoroalcohol-containing solvents have been determined, highlighting the compound's reactivity in these unique media. nih.gov
Table 1: Specific Rates of Solvolysis (k) of this compound in Fluoroalcohol-Containing Solvents at 10.0 °C
This table is interactive. You can sort and filter the data.
| Solvent (% v/v) | k (s⁻¹) |
|---|---|
| 97% TFE | 1.94 x 10⁻⁶ |
| 97% HFIP | 1.64 x 10⁻⁷ |
| 70% HFIP | 9.22 x 10⁻⁶ |
| 50% HFIP | 3.51 x 10⁻⁵ |
Data sourced from D'Souza, M. J., et al. (2011). nih.gov
Transition State Characterization and Computational Studies
The characterization of the transition state for the solvolysis of this compound has been extensively investigated using linear free-energy relationships, particularly the extended Grunwald-Winstein equation. nih.goviaea.org The nature of the transition state is highly dependent on the solvent system.
In most solvents, the reaction proceeds through a bimolecular addition-elimination mechanism. eurjchem.comresearchgate.net The large negative entropies of activation determined for the reaction in several typical solvents are consistent with a bimolecular process, which involves a more ordered transition state. iaea.org The sensitivity values derived from the Grunwald-Winstein analysis (l ≈ 1.54, m ≈ 0.54) suggest a transition state closely resembling that of phenyl chloroformate, where the rate-determining step is the nucleophilic addition to the carbonyl carbon. nih.gov Some studies also suggest a relatively late transition state for this bimolecular pathway. koreascience.kr
In contrast, in highly ionizing, low-nucleophilicity solvents like aqueous HFIP and TFE, the reaction mechanism involves a significant contribution from a unimolecular (SN1) pathway. nih.govresearchgate.net This pathway proceeds through a dissociative transition state leading to the formation of a resonance-stabilized acylium ion intermediate. researchgate.net The deviation of kinetic data in these fluoroalcohols from the Grunwald-Winstein correlation for the bimolecular mechanism is strong evidence for this shift and the presence of a different, more charge-separated transition state. nih.govresearchgate.net The intense rear-side nucleophilic solvation provided by these solvents is believed to stabilize the forming acylium ion in the transition state. researchgate.net
Computational studies have also provided insight, confirming that the ground-state geometry of this compound, like other haloformate esters, is the syn-geometry, where the halogen atom is trans to the alkenyl group. nih.govresearchgate.net This initial-state conformation is crucial for understanding the subsequent steps toward the transition state.
Table 2: Grunwald-Winstein Sensitivity Values for this compound Solvolysis (Bimolecular Pathway)
This table is interactive. You can sort and filter the data.
| Parameter | Value | Interpretation |
|---|---|---|
| l (sensitivity to solvent nucleophilicity) | 1.54 ± 0.06 | High sensitivity, characteristic of addition-elimination mechanism. |
| m (sensitivity to solvent ionizing power) | 0.54 ± 0.03 | Moderate sensitivity, characteristic of addition-elimination mechanism. |
Data sourced from D'Souza, M. J., et al. (2011). nih.gov
Iv. Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Structural confirmation of isopropenyl chloroformate is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
NMR spectroscopy is a cornerstone technique for verifying the identity and purity of this compound.
¹H NMR: The proton NMR spectrum provides characteristic signals for the isopropenyl group. The vinyl protons (CH₂=) are expected to appear in the chemical shift range of δ 4.5–5.5 ppm. The methyl (CH₃) protons would resonate at a different, upfield position.
¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data. It would show distinct signals for the carbonyl carbon (C=O), the two olefinic carbons (C=C), and the methyl carbon, each in a characteristic chemical shift region.
While general spectral regions are known, specific tabulated peak assignments for this compound are not widely available in the surveyed literature.
Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum is characterized by strong absorption bands corresponding to specific vibrational modes.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretching | ~1770 |
| Carbon-Oxygen-Chlorine (C-O-Cl) Vibrations | ~850 |
| This table presents characteristic IR absorption frequencies for this compound. |
The strong absorption at approximately 1770 cm⁻¹ is indicative of the chloroformate's carbonyl group. The presence of the C-O-Cl bond is confirmed by vibrations around 850 cm⁻¹. Attenuated Total Reflectance (ATR) IR spectra of this compound are available from commercial chemical suppliers. nih.gov
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural confirmation. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a preferred method for its analysis.
The mass spectrum of this compound shows a characteristic fragmentation pattern under electron ionization.
| m/z Value | Description |
| 41 | Top Peak |
| 63 | 2nd Highest Peak |
| 39 | 3rd Highest Peak |
| This table displays the most prominent peaks in the GC-MS spectrum of this compound. nih.gov |
Advanced Spectroscopic Analyses for Reaction Monitoring
The reactivity of this compound, particularly in solvolysis reactions, can be monitored in real-time using advanced spectroscopic techniques.
Kinetic studies of this compound solvolysis are crucial for elucidating reaction mechanisms. The progress of these reactions can be conveniently monitored using techniques like rapid-response conductivity measurements. iaea.org In-situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool that allows for real-time tracking of the consumption of reactants and the formation of products during acylation reactions.
The analysis of kinetic data, often through the extended Grunwald-Winstein equation, provides insight into the reaction mechanism. iaea.orgnih.gov For this compound, studies have shown that the mechanism is highly dependent on the solvent system. nih.govmdpi.com In most solvents, it proceeds through a bimolecular addition-elimination pathway. nih.govresearchgate.net However, in highly ionizing, non-nucleophilic solvents such as aqueous mixtures of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), a competing unimolecular S_N1-type ionization mechanism becomes significant. nih.govmdpi.com This is attributed to the formation of a resonance-stabilized carbocation intermediate. mdpi.com
Computational Chemistry Approaches
Computational chemistry provides a theoretical lens through which the structural and electronic properties of this compound can be understood. Theoretical calculations have been instrumental in confirming the molecule's geometry and in modeling its reactivity.
Recent computational studies have affirmed that this compound predominantly exists in a syn-configuration, where the chlorine atom is trans to the alkenyl group. nih.govresearchgate.net This conformation is crucial for its reactivity.
Theoretical calculations, such as those using density functional theory (DFT), are also employed to investigate reaction mechanisms. tandfonline.com For related alkyl chloroformates, computational models have been used to explore the potential energy surfaces of gas-phase elimination reactions, helping to distinguish between concerted and stepwise pathways. tandfonline.com In the context of solvolysis, computational methods can be used to calculate the stability of proposed intermediates, such as the acylium ion, to support mechanisms suggested by experimental kinetic data. nih.gov These theoretical approaches are essential for building a comprehensive understanding of the factors that govern the reactivity of this compound.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. illinois.edu By combining atomic orbitals, it constructs molecular orbitals that extend over the entire molecule, providing insights into bonding, electronic transitions, and reactivity. illinois.edu For a molecule like this compound, MO theory can be employed to understand the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electronic structure of this compound features a vinyl group attached to the chloroformate moiety. The π-system of the carbon-carbon double bond interacts with the non-bonding orbitals of the ester oxygen and the carbonyl group. This interaction influences the energies and compositions of the HOMO and LUMO. The HOMO is typically associated with the most easily ionized electrons, which in this case would likely have significant contributions from the π-bond of the alkene and the lone pairs on the oxygen atoms. The LUMO, on the other hand, is expected to be a π* antibonding orbital centered on the carbonyl group, making it susceptible to nucleophilic attack.
The relative energies of these frontier orbitals are crucial in predicting the molecule's reactivity. A low-lying LUMO indicates a high susceptibility to nucleophilic attack at the carbonyl carbon. The energy of the HOMO is related to the molecule's ability to act as an electron donor. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. Computational applications of MO theory allow for the visualization of these orbitals and the quantification of their energy levels, which supports the interpretation of experimental reactivity data. illinois.edu
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. arxiv.orgmdpi.com DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.com This approach is generally more computationally efficient than traditional ab initio methods, allowing for the study of larger and more complex molecules with a high degree of accuracy. mdpi.com
For this compound, DFT calculations can provide detailed information about its geometry, vibrational frequencies, and electronic properties. Theoretical calculations have been performed on related alkyl chloroformates, such as ethyl chloroformate and isopropyl chloroformate, to study their gas-phase elimination kinetics using DFT functionals like CAM-B3LYP, M06, MPW1PW91, and PBE1PBE with various basis sets. usfq.edu.ec These studies have shown that DFT can effectively elucidate reaction mechanisms, such as distinguishing between concerted and stepwise pathways. usfq.edu.ec
Similar DFT calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation. The syn-geometry, where the halogen atom is trans to the alkenyl group, has been identified as a stable conformation for haloformate esters. nih.govresearchgate.net Subsequent calculations can determine atomic charges, dipole moments, and the energies of frontier molecular orbitals. These calculated parameters are invaluable for understanding the molecule's reactivity. For instance, the calculated charge distribution can pinpoint the most electrophilic and nucleophilic sites, which aligns with the observed reactivity in solvolysis reactions. mdpi.com
Prediction of Reactivity and Mechanistic Pathways
The reactivity of this compound has been extensively studied through solvolysis reactions in various solvents. nih.govpsu.edueurjchem.com The prediction of its reaction mechanism is largely based on the application of the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis (k) with the solvent nucleophilicity (NT) and ionizing power (YCl). nih.govacs.org The equation is given by:
log(k/ko) = lNT + mYCl + c
where l is the sensitivity to solvent nucleophilicity and m is the sensitivity to solvent ionizing power. nih.gov
Kinetic studies on this compound have shown that its solvolysis mechanism is highly dependent on the solvent. nih.govpsu.edu In most solvents, the reaction proceeds through a dominant bimolecular addition-elimination pathway, where the solvent acts as a nucleophile attacking the carbonyl carbon. nih.goveurjchem.com This is supported by the high l values obtained from the Grunwald-Winstein analysis, which are typically around 1.54, and m values around 0.54. nih.gov These values are comparable to those of phenyl chloroformate, which is known to react via an addition-elimination mechanism. nih.govresearchgate.net
However, in highly ionizing and poorly nucleophilic solvents, such as aqueous mixtures of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), a change in mechanism is observed. nih.govpsu.edu In these solvents, a superimposed unimolecular SN1-type ionization pathway becomes significant. nih.govpsu.edueurjchem.com This is attributed to the ability of these solvents to stabilize the formation of a resonance-stabilized acylium ion intermediate. nih.govresearchgate.net The contribution of the SN1 pathway is estimated to be between 5% and 97% in these fluoroalcohol mixtures. nih.gov The kinetic solvent isotope effect in methanol (B129727) (kMeOH/kMeOD = 2.33) and water (kH2O/kD2O = 2.08) further supports a bimolecular mechanism with general base catalysis in these more nucleophilic solvents. nih.gov
Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound and Related Compounds
| Compound | l value | m value | Predominant Mechanism | Reference |
|---|---|---|---|---|
| This compound | 1.54 | 0.54 | Addition-Elimination (SN1 contribution in fluoroalcohols) | nih.gov |
| Phenyl chloroformate | 1.66 | 0.56 | Addition-Elimination | nih.gov |
| Isopropyl chloroformate | Dual reaction channels observed | Addition-Elimination and Fragmentation-Ionization | dntb.gov.ua |
V. Environmental Fate and Risk Assessment in Research Settings
Degradation Pathways in Environmental Compartments
The degradation of isopropenyl chloroformate in the environment is expected to be primarily driven by chemical and biological processes. The principal pathways include hydrolysis in aqueous media and potential biodegradation.
This compound, like other chloroformate esters, is susceptible to hydrolysis, a reaction with water that leads to its decomposition. This is a critical degradation pathway in aqueous environments. The solvolysis (reaction with a solvent) of this compound has been studied in various solvents, with findings indicating a dominant bimolecular carbonyl-addition mechanism in most solvents. However, in highly ionizing, weakly nucleophilic solvents, a unimolecular (SN1) ionization mechanism can make a significant contribution.
Several factors affect the rate of hydrolysis:
Solvent Polarity and Ionizing Power : The mechanism of hydrolysis can shift depending on the solvent's properties. For isopropyl chloroformate, the ionization pathway is dominant in most solvents, but in less ionizing and more nucleophilic solvents like ethanol (B145695) and methanol (B129727) mixtures, a bimolecular pathway is more prevalent.
Solvent Nucleophilicity : In the bimolecular addition-elimination pathway, the nucleophilic attack of water on the carbonyl carbon is a key step. The nucleophilicity of the solvent can, therefore, influence the reaction rate.
Temperature : As with most chemical reactions, temperature affects the rate of hydrolysis. Studies on the solvolysis of this compound have been conducted at specific temperatures, such as 10.0°C, to determine kinetic data.
The specific rates of solvolysis for this compound have been analyzed using the extended Grunwald-Winstein equation, which correlates the rate constant with the solvent nucleophilicity (NT) and ionizing power (YCl).
Table 1: Specific Rates of Solvolysis (k) for this compound in Various Solvents at 10.0°C
| Solvent | k x 10⁵ (s⁻¹) |
| 100% EtOH | 0.653 |
| 90% EtOH | 3.19 |
| 80% EtOH | 7.74 |
| 100% MeOH | 3.32 |
| 90% MeOH | 10.2 |
| 80% MeOH | 20.3 |
| 90% Acetone (B3395972) | 0.234 |
| 80% Acetone | 2.19 |
Source: Data derived from kinetic analyses of this compound solvolysis.
The hydrolysis of chloroformates results in the formation of an alcohol, carbon dioxide, and hydrochloric acid. In the case of this compound, the reaction with water is expected to yield isopropenyl alcohol (which would likely tautomerize to acetone), carbon dioxide, and hydrochloric acid. However, the closely related isopropyl chloroformate hydrolyzes to produce isopropyl alcohol, carbon dioxide, and hydrochloric acid. The formation of these degradation products is a key consideration in assessing the environmental impact, as the products themselves have different environmental fates and toxicities.
For this compound, this would proceed as: CH₂(C=CH₃)OCOCl + H₂O → CH₂(C=CH₃)OH + CO₂ + HCl
The initial alcohol product, isopropenyl alcohol, is an enol that would rapidly tautomerize to its more stable keto form, acetone.
Direct photolytic degradation involves the breakdown of a chemical by absorbing light energy. While the photochemical synthesis of chloroformates from chloroform (B151607) and an alcohol using UV light has been described, this represents the formation of the compound rather than its degradation. There is a lack of specific studies in the reviewed scientific literature concerning the photolytic degradation of this compound as an environmental degradation pathway. The photocatalytic degradation of the structurally related compound chloroform has been studied, but this process requires a photocatalyst like TiO₂ and is not equivalent to direct photolysis in the environment.
There is no specific information available in the scientific literature regarding the biodegradation of this compound. Due to its high reactivity, especially its susceptibility to hydrolysis, it is likely that abiotic degradation processes will predominate in aqueous environments.
However, the potential hydrolysis products can be considered for their biodegradability. Isopropyl alcohol is known to be biodegradable by various microorganisms. Acetone, the likely tautomer of the initial hydrolysis product, is also readily biodegradable. Microbial degradation of chloroform, a related chlorinated compound, has been extensively studied and occurs under both aerobic and anaerobic conditions, often as a cometabolic process. These pathways involve enzymes such as monooxygenases. While this information is relevant for the broader class of chlorinated compounds, it does not directly apply to this compound itself.
Hydrolysis in Aqueous Media
Transport and Distribution Modeling in Environmental Systems
Transport and distribution modeling aims to predict the movement and final destination of a chemical in the environment. Such models consider the physical and chemical properties of the substance, as well as the characteristics of the environmental compartments (air, water, soil).
For a compound like this compound, key considerations for modeling would include its volatility, solubility in water, and reactivity (hydrolysis rate). Given its expected rapid hydrolysis in aqueous media, transport in surface water or groundwater would likely be limited, with the fate of the hydrolysis products becoming more relevant.
General principles of environmental modeling for hazardous liquids involve:
Source Characterization : Defining the point and rate of release.
Transport and Fate Processes : Modeling advection, dispersion, and degradation reactions (like hydrolysis).
Exposure Assessment : Estimating the concentration of the chemical in different environmental media over time.
While comprehensive frameworks for modeling the transport of pollutants exist, specific transport and distribution models for this compound are not described in the available literature. Species distribution models (SDMs), which are used in ecology to predict the geographic distribution of species based on environmental data, utilize similar principles of associating occurrences with environmental variables, but are not directly applicable to modeling the fate of a chemical compound.
Air-Water Partitioning
The tendency of a chemical to partition between air and water is a key indicator of its environmental transport and fate. This behavior is quantified by the Henry's Law Constant (HLC). A higher HLC indicates a greater tendency for the chemical to volatilize from water into the air, while a lower value suggests it is more likely to remain in the aqueous phase ladwp.com.
To illustrate the principle, the following table explains the general implications of different HLC values for a chemical's behavior.
| Hypothetical Henry's Law Constant (atm·m³/mol) | Environmental Implication | Predominant Environmental Compartment |
| High (>10⁻³) | High volatility; readily partitions from water to air. | Air |
| Medium (10⁻³ to 10⁻⁵) | Moderate volatility; partitions between air and water. | Air & Water |
| Low (<10⁻⁵) | Low volatility; tends to remain dissolved in water. | Water |
This table is for illustrative purposes to explain the concept of air-water partitioning and does not represent measured data for this compound.
Implications for Laboratory Waste Management and Disposal Protocols
Given its reactivity and hazardous nature, the management and disposal of this compound waste in a research setting demand strict adherence to established safety and environmental protocols. Improper disposal can lead to hazardous reactions and environmental contamination.
Neutralization Procedures
Neutralization is a critical first step in managing waste streams containing this compound. Because chloroformates react with water to produce corrosive acids like hydrochloric acid, neutralization must be carried out using a base noaa.govkansashealthsystem.com.
A recommended laboratory procedure for neutralization involves the slow and controlled addition of the this compound waste to a stirred, cold solution of a suitable base, such as sodium carbonate (soda ash) or sodium hydroxide (B78521). The reaction should be performed in a fume hood due to the potential release of volatile compounds. The base neutralizes the hydrochloric acid formed during hydrolysis and facilitates the decomposition of the chloroformate functional group. The final products of complete neutralization are generally less hazardous substances such as acetone (via tautomerization of the unstable isopropenol), carbon dioxide, and a salt (e.g., sodium chloride). After neutralization, the resulting aqueous solution should be tested to ensure it is no longer acidic or reactive before proceeding with further disposal steps. Contaminated labware and containers should also be rinsed with an alkaline solution to ensure decontamination valsynthese.ch.
Responsible Disposal of Chemical Waste
All waste containing this compound, including neutralized solutions and materials used for spill cleanup, must be handled as hazardous waste nj.gov.
In the event of a spill, the material should be absorbed using a dry, inert material such as sand, dry lime, or soda ash nj.govilo.org. Water should not be used on a neat spill as it can generate corrosive hydrogen chloride fumes noaa.gov. The absorbed material should be collected using non-sparking tools and placed into a clearly labeled, sealable container for hazardous waste ilo.org.
The ultimate disposal of this compound waste should be conducted through a licensed hazardous waste management facility. The preferred method of disposal is typically high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and a scrubber to neutralize acidic off-gases valsynthese.ch. It is imperative to consult with institutional environmental health and safety officers and to follow all local, state, and federal regulations regarding hazardous waste disposal nj.gov.
Q & A
Q. What are the established synthetic routes for isopropenyl chloroformate, and what challenges are associated with its preparation?
this compound is synthesized via the reaction of diacetonylmercury with excess phosgene in dichloromethane, yielding an 86% distilled product . Early attempts using enolate acylation (e.g., NaH or Li-based reagents) failed due to side reactions between the base and phosgene. The bis(keto)mercurial method avoids these issues but requires careful handling of mercury-containing intermediates, which are often insoluble and complicate purification .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on IR and NMR spectroscopy. Key IR absorptions include C=O stretching (~1770 cm⁻¹) and C-O-Cl vibrations (~850 cm⁻¹). NMR data (¹H and ¹³C) confirm the isopropenyl group (e.g., vinyl proton signals at δ 4.5–5.5 ppm). Additional validation involves derivatization to crystalline anilides or cyclohexylamides for melting point and elemental analysis .
Q. What safety protocols are critical when handling this compound?
The compound is a lachrymator and reacts violently with water, releasing HCl gas. Researchers must use impermeable gloves (butyl rubber), full-face respirators, and work in fume hoods with nitrogen-purged environments. Emergency measures include immediate decontamination with dry absorbents and avoiding aqueous solutions, which exacerbate toxicity .
Advanced Research Questions
Q. How do solvolytic mechanisms differ between this compound and other vinyl/allyl chloroformates?
Kinetic studies show that this compound undergoes solvolysis via a mixed SN1-SN2 mechanism, influenced by solvent polarity. For example, in aqueous acetone, the rate-determining step involves partial ionization to a carbocation intermediate, contrasting with allyl chloroformate’s concerted pathway. Solvent parameters (e.g., Grunwald-Winstein values) help quantify these effects .
Q. What factors influence the stability of this compound under varying storage and reaction conditions?
Stability is highly moisture-sensitive. In anhydrous CH₂Cl₂, it remains stable for weeks at –20°C, but traces of water induce rapid hydrolysis to allyl alcohol and COCl₂. Thermal stability tests (TGA/DSC) reveal decomposition onset at 75°C, necessitating cold storage and inert atmospheres .
Q. How can researchers resolve contradictions in reported synthesis methods for enol chloroformates?
Early literature claims of synthesizing this compound via acetone-phosgene reactions were disproven due to irreproducible results. Methodological scrutiny reveals that mercury-based routes are uniquely effective for enol chloroformates, while enolate acylation fails due to competing O-acylation .
Q. What advanced analytical techniques are employed to quantify this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred after derivatization. For example, n-propyl chloroformate derivatization enhances volatility, enabling detection limits <1 ppm in biological or environmental samples . High-resolution LC-MS is used for intact analysis in soil or plasma .
Q. How can decomposition byproducts be mitigated during large-scale reactions?
Impurities like ketones (15–30% in cyclohexanone-derived batches) are inert diluents but can interfere with downstream applications. Distillation under reduced pressure (0.1 mmHg) or selective adsorption (e.g., molecular sieves) minimizes contamination. Process optimization using DoE (Design of Experiments) improves yield and purity .
Q. How does the reactivity of this compound compare to benzyl or phenyl chloroformates in acylation reactions?
this compound exhibits higher electrophilicity due to its electron-deficient vinyl group, enabling faster acylation of amines and alcohols compared to benzyl derivatives. However, it is less stable than phenyl chloroformate in protic solvents, limiting its use in aqueous-phase reactions .
Q. What strategies address low yields in this compound-mediated peptide coupling?
Yield optimization involves pre-activation of carboxylates with N-hydroxysuccinimide (NHS) to form active esters. Alternatively, using Hünig’s base (DIPEA) as a proton scavenger reduces HCl-mediated side reactions. Kinetic monitoring via in situ FTIR tracks acylation progress and identifies quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
